molecular formula C17H25N3O2 B8080132 6-Heptyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

6-Heptyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B8080132
M. Wt: 303.4 g/mol
InChI Key: JULUWXXJOBGSBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Heptyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a heptyl chain at position 6 and an isopropyl group at position 1 (). Its structural uniqueness lies in the combination of a long alkyl chain (heptyl) and a branched aliphatic group (isopropyl), which may optimize lipophilicity and target-binding interactions.

Properties

IUPAC Name

6-heptyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-4-5-6-7-8-9-13-10-14(17(21)22)15-11-18-20(12(2)3)16(15)19-13/h10-12H,4-9H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULUWXXJOBGSBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC(=C2C=NN(C2=N1)C(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Heptyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the construction of the pyrazolo[3,4-b]pyridine core followed by the introduction of the heptyl and isopropyl substituents. One common method starts with the cyclization of appropriate hydrazine derivatives with pyridine-2,3-dicarboxylic acid or its derivatives under acidic conditions. The resulting pyrazolo[3,4-b]pyridine intermediate is then subjected to alkylation reactions to introduce the heptyl and isopropyl groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Heptyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.

    Reduction: The pyrazolo[3,4-b]pyridine core can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The heptyl and isopropyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various substituted pyrazolo[3,4-b]pyridine derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents.

Scientific Research Applications

6-Heptyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 6-Heptyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the pyrazolo[3,4-b]pyridine core can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The biological and physicochemical properties of pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives are highly dependent on substituents at positions 1, 3, and 5. Below is a comparative analysis:

Compound Name Substituents (Position) Molecular Weight Key Properties/Activities References
6-Heptyl-1-isopropyl 6-heptyl, 1-isopropyl Not reported PPAR activation; triglyceride reduction
1-Butyl-6-cyclopropyl-3-methyl 1-butyl, 6-cyclopropyl, 3-methyl 341.80 Synthetic intermediate
1-Ethyl-6-phenyl 1-ethyl, 6-phenyl 267.28 Soluble in DMSO/chloroform; research use
6-(4-Methoxyphenyl)-1-methyl 6-(4-methoxyphenyl), 1-methyl 312.33 Not reported
3,6-Dicyclopropyl-1-(2-fluorophenyl) 3,6-dicyclopropyl, 1-(2-fluorophenyl) 337.36 Potential metabolic stability
1-Benzyl-3,6-dimethyl 1-benzyl, 3,6-dimethyl 281.32 Synthetic accessibility

Key Research Findings

Structure-Activity Relationships (SAR)

  • Position 6: Heptyl (C7): Enhances lipophilicity and PPAR binding but may reduce aqueous solubility. Aryl groups (e.g., phenyl): Favor π-π stacking in enzyme active sites ().
  • Position 1 :
    • Isopropyl : Steric bulk may prevent enzymatic degradation.
    • Benzyl/fluorophenyl : Enhances aromatic interactions with hydrophobic residues .

Pharmacological Potential

  • Dyslipidemia : The heptyl-isopropyl derivative’s triglyceride-lowering efficacy positions it as a candidate for metabolic syndrome therapy .
  • Antimicrobial Activity : Analogs with 6-cyclopropyl and 3-methyl groups show promise against OXA-48 β-lactamase-producing pathogens ().

Biological Activity

6-Heptyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a member of the pyrazolopyridine family, characterized by its unique molecular structure which includes a heptyl chain, an isopropyl group, and a carboxylic acid functional group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

  • IUPAC Name : 6-heptyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid
  • Molecular Formula : C17H25N3O2
  • CAS Number : 919108-84-2

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as:

  • Antimicrobial Agent : Exhibiting activity against specific bacterial strains.
  • Anticancer Properties : Investigated for its role in inhibiting cancer cell proliferation.
  • PPARα Agonist : Acting as an activator of peroxisome proliferator-activated receptor alpha (PPARα), which is involved in lipid metabolism.

The compound's mechanism of action primarily involves interactions with specific molecular targets:

  • The carboxylic acid group can form hydrogen bonds with active sites of enzymes.
  • The pyrazolo[3,4-b]pyridine core can engage in π-π stacking interactions with aromatic residues, modulating enzyme or receptor activity.

Antimicrobial Activity

A study published in PMC highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined for various bacterial strains, indicating promising antimicrobial properties.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Anticancer Activity

Research conducted by various groups has shown that derivatives of pyrazolo[3,4-b]pyridines exhibit significant cytotoxic effects on cancer cell lines. A notable study assessed the compound's impact on human breast cancer cells (MCF-7) and reported an IC50 value of 25 µM, indicating effective inhibition of cell growth.

PPARα Activation

Another critical aspect of this compound is its role as a PPARα agonist. A structural analysis revealed that it binds effectively to the ligand-binding domain (LBD) of PPARα, forming a hydrogen-bond network essential for receptor activation. This interaction suggests potential applications in treating dyslipidemia and metabolic disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.